(6aR,9R,10aR)-9-(hydroxymethyl)-3-(8-isothiocyanato-2-methyloctan-2-yl)-6,6-dimethyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-ol
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Overview
Description
AM841 is a synthetic cannabinoid ligand known for its potent and selective action on cannabinoid receptors, particularly the cannabinoid receptor type 1 (CB1). This compound has been studied extensively for its potential therapeutic applications, especially in the treatment of gastrointestinal disorders, pain, and metabolic conditions .
Preparation Methods
The synthesis of AM841 involves several steps, including the preparation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of an isothiocyanate intermediate, which is then coupled with a suitable amine to form the final product. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the coupling reaction
Chemical Reactions Analysis
AM841 undergoes various chemical reactions, including:
Oxidation: AM841 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on AM841, leading to different analogs.
Substitution: Substitution reactions, particularly at the isothiocyanate group, can yield a variety of derivatives with different pharmacological properties
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically analogs of AM841 with modified pharmacological profiles.
Scientific Research Applications
Chemistry: AM841 serves as a valuable tool for studying the structure-activity relationships of cannabinoid ligands.
Biology: It is used to investigate the physiological and pathophysiological roles of cannabinoid receptors in various biological systems.
Medicine: AM841 has shown promise in the treatment of gastrointestinal disorders, pain, and metabolic conditions due to its potent and selective action on CB1 receptors
Industry: While its industrial applications are limited, AM841’s unique properties make it a candidate for further development in pharmaceutical research
Mechanism of Action
AM841 exerts its effects primarily through its action on CB1 receptors. It behaves as an irreversible agonist, binding covalently to the receptor and activating it. This activation leads to a cascade of intracellular signaling events, including the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases. These pathways ultimately result in the physiological effects observed with AM841, such as reduced gastrointestinal motility and analgesia .
Comparison with Similar Compounds
AM841 is unique among cannabinoid ligands due to its covalent binding and peripherally restricted action. Similar compounds include:
AM841’s unique covalent binding and peripherally restricted action make it a valuable tool for studying cannabinoid receptor pharmacology and a promising candidate for therapeutic development.
Properties
Molecular Formula |
C26H39NO3S |
---|---|
Molecular Weight |
445.7 g/mol |
IUPAC Name |
(6aR,9R,10aR)-9-(hydroxymethyl)-3-(8-isothiocyanato-2-methyloctan-2-yl)-6,6-dimethyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C26H39NO3S/c1-25(2,11-7-5-6-8-12-27-17-31)19-14-22(29)24-20-13-18(16-28)9-10-21(20)26(3,4)30-23(24)15-19/h14-15,18,20-21,28-29H,5-13,16H2,1-4H3/t18-,20-,21-/m1/s1 |
InChI Key |
JCIYJYHFBBXSBF-HMXCVIKNSA-N |
Isomeric SMILES |
CC1([C@@H]2CC[C@H](C[C@H]2C3=C(C=C(C=C3O1)C(C)(C)CCCCCCN=C=S)O)CO)C |
Canonical SMILES |
CC1(C2CCC(CC2C3=C(C=C(C=C3O1)C(C)(C)CCCCCCN=C=S)O)CO)C |
Origin of Product |
United States |
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